Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and an ethyl acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate typically involves the reaction of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(2,5-dichlorophenyl)furan-2-carbaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free conditions and the use of heterogeneous catalysts can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)propanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate
- Ethyl 3-(5-(2,5-dimethylphenyl)furan-2-yl)acrylate
Uniqueness
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Biological Activity
Ethyl 3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a furan ring, a dichlorophenyl group, and an acrylate moiety. Its molecular formula is C16H14Cl2O2, with a molecular weight of approximately 311.2 g/mol. The IUPAC name reflects its structural characteristics, indicating the presence of double bonds and functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown its effectiveness against various pathogenic microorganisms. For example, the compound demonstrated notable inhibition zones in microbial assays, suggesting its potential as an antimicrobial agent in medical microbiology.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory conditions.
Anticancer Activity
This compound has shown promising anticancer activities in various studies. Mechanistically, it may induce apoptosis in cancer cells through pathways that involve the activation of caspases and the disruption of mitochondrial membrane potential. Such mechanisms highlight its potential as a therapeutic agent in oncology.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 3-(furan-2-yl)propanoate | Lacks dichlorophenyl group | Different biological activities due to simpler structure |
3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid | Similar structure but different substitution pattern | Variations in reactivity and applications |
Methyl 3-(5-phenylfuran-2-yl)acrylate | Contains phenyl instead of dichlorophenyl | Distinct chemical properties due to lack of chlorine substituents |
The presence of the dichlorophenylic group enhances the compound's biological properties compared to its analogs.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan ring and subsequent attachment of the dichlorophenyl group through various coupling reactions. In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and control over reaction parameters.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong efficacy.
- Anti-inflammatory Studies : In vivo models showed that treatment with this compound resulted in reduced paw edema comparable to standard anti-inflammatory drugs like diclofenac sodium.
- Anticancer Research : Experimental data indicated that this compound could inhibit cell proliferation in various cancer cell lines (e.g., HeLa and A549), with IC50 values suggesting effective cytotoxicity at low concentrations.
Properties
Molecular Formula |
C15H12Cl2O3 |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)12-9-10(16)3-6-13(12)17/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
DAILWEDMXATBAQ-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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